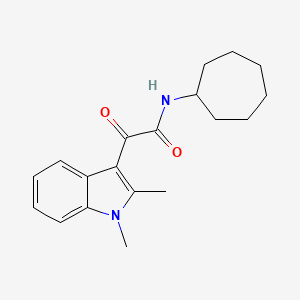![molecular formula C20H19FN2O3S B2897839 4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034313-10-3](/img/structure/B2897839.png)
4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also includes a fluorobenzo[b]thiophene moiety, which is a type of aromatic system containing a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic fluorobenzo[b]thiophene and pyridinone rings suggests that the molecule may have planar regions. The ether and carbonyl groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carbonyl group could be involved in nucleophilic addition reactions, and the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups in its structure, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Antimicrobial Activities
Compounds related to the 5-fluorobenzo[b]thiophene structure have been studied for their antimicrobial activities. For instance, derivatives of 1,2,4-triazoles starting from isonicotinic acid hydrazide have shown promising results in antimicrobial activity studies. These compounds displayed good or moderate activity, highlighting their potential in antimicrobial research (Bayrak et al., 2009).
Anti-Cancer Properties
Novel fluoro-substituted benzo[b]pyran compounds, closely related to the chemical structure , have been investigated for their anti-lung cancer activity. These compounds showed significant anticancer activity at low concentrations compared to reference drugs, indicating their potential in cancer treatment (Hammam et al., 2005).
Nuclear Magnetic Resonance (NMR) Studies
Bicyclic thiophene derivatives, which include structures similar to 5-fluorobenzo[b]thiophene, have been the subject of NMR studies. These studies, focusing on through-space H–F coupling over seven bonds, provide valuable insights into the structural and electronic properties of such compounds (Hirohashi et al., 1975).
Fluorescence Detection Techniques
Research has been conducted on developing fluorescent probes for discriminating between toxic benzenethiols and biologically active aliphatic thiols. This includes compounds that are structurally related to the given chemical, showcasing its potential application in chemical, biological, and environmental sciences (Wang et al., 2012).
Synthesis and Characterization of Novel Compounds
Various studies focus on the synthesis of new compounds using structures similar to 5-fluorobenzo[b]thiophene. These include the development of new polyamides, polyimides, and other polymers, demonstrating the versatility of these compounds in materials science and engineering (Liu et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-12-7-16(10-19(24)22(12)2)26-15-5-6-23(11-15)20(25)18-9-13-8-14(21)3-4-17(13)27-18/h3-4,7-10,15H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPEDGVQJLLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)
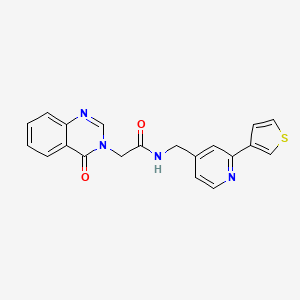
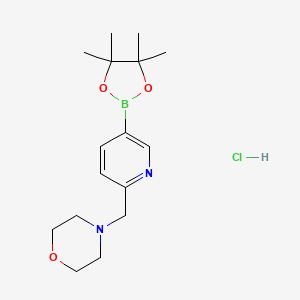
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)
![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2897763.png)
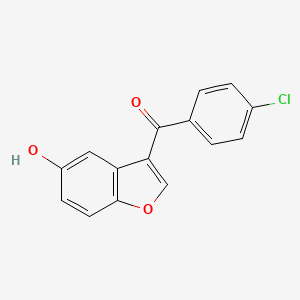
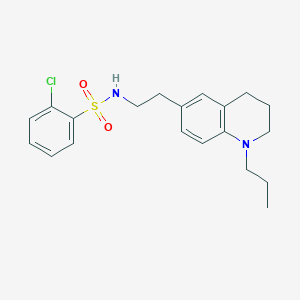
![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
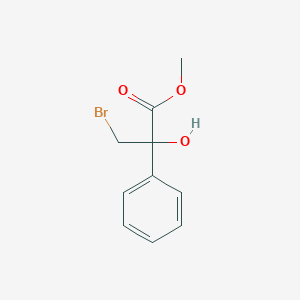
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)

![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)
